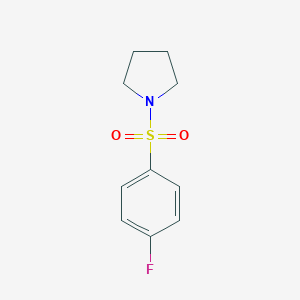
4-Methyloct-7-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyloct-7-en-2-one, also known as muscone, is a natural organic compound that was first isolated from musk deer in the early 20th century. It is known for its musky odor and is widely used in the perfume industry. However, recent scientific research has shown that muscone has several other applications beyond its use in perfumes. In
Applications De Recherche Scientifique
Muscone has been found to have several scientific research applications, including its use as an odorant in sensory research, as a potential therapeutic agent for neurological disorders, and as a potential antitumor agent. In sensory research, 4-Methyloct-7-en-2-one is used as a reference odorant due to its distinctive musky odor. In neurological research, 4-Methyloct-7-en-2-one has been shown to have neuroprotective effects and may have potential therapeutic applications for diseases such as Alzheimer's and Parkinson's. In cancer research, 4-Methyloct-7-en-2-one has been shown to inhibit the growth of several types of cancer cells.
Mécanisme D'action
The mechanism of action of 4-Methyloct-7-en-2-one is not yet fully understood. However, it is believed to act on several biochemical pathways, including the regulation of neurotransmitters, the modulation of ion channels, and the inhibition of tumor cell growth.
Biochemical and Physiological Effects
Muscone has several biochemical and physiological effects, including its ability to regulate the release of neurotransmitters such as dopamine and acetylcholine. It has also been shown to modulate ion channels such as the NMDA receptor, which is involved in learning and memory. In addition, 4-Methyloct-7-en-2-one has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and liver cancer.
Avantages Et Limitations Des Expériences En Laboratoire
Muscone has several advantages for lab experiments, including its distinctive musky odor, which makes it a useful reference odorant in sensory research. It is also relatively easy to synthesize and has several potential therapeutic applications. However, 4-Methyloct-7-en-2-one has several limitations, including its potential toxicity at high doses and its limited solubility in water.
Orientations Futures
There are several future directions for research on 4-Methyloct-7-en-2-one, including its potential therapeutic applications for neurological disorders and cancer. In addition, further research is needed to fully understand the mechanism of action of 4-Methyloct-7-en-2-one and its potential side effects at high doses. Finally, there is potential for the development of new synthesis methods for 4-Methyloct-7-en-2-one that are more efficient and environmentally friendly.
Conclusion
In conclusion, 4-Methyloct-7-en-2-one, or 4-Methyloct-7-en-2-one, has several scientific research applications beyond its use in perfumes. It has potential therapeutic applications for neurological disorders and cancer and is a useful reference odorant in sensory research. Further research is needed to fully understand the mechanism of action of 4-Methyloct-7-en-2-one and its potential side effects at high doses.
Méthodes De Synthèse
Muscone can be synthesized through several methods, including the oxidation of 4-Methyloct-7-en-2-one precursor compounds such as tetrahydro-4-methyl-2H-pyran-2-one. Another method involves the use of microorganisms such as Pseudomonas aeruginosa to produce 4-Methyloct-7-en-2-one through biotransformation of 4-Methyloct-7-en-2-one precursors.
Propriétés
Numéro CAS |
140902-60-9 |
|---|---|
Nom du produit |
4-Methyloct-7-en-2-one |
Formule moléculaire |
C9H16O |
Poids moléculaire |
140.22 g/mol |
Nom IUPAC |
4-methyloct-7-en-2-one |
InChI |
InChI=1S/C9H16O/c1-4-5-6-8(2)7-9(3)10/h4,8H,1,5-7H2,2-3H3 |
Clé InChI |
XWIZYKUTPBZTJX-UHFFFAOYSA-N |
SMILES |
CC(CCC=C)CC(=O)C |
SMILES canonique |
CC(CCC=C)CC(=O)C |
Synonymes |
7-Octen-2-one, 4-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



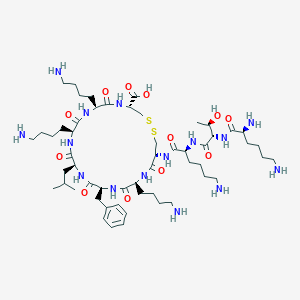
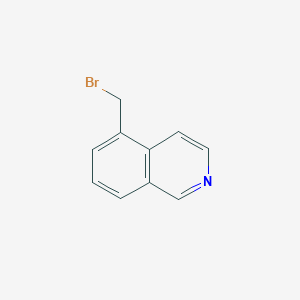

![Methyl N-(6-carbamoylimidazo[1,2-b]pyridazin-2-yl)carbamate](/img/structure/B115268.png)
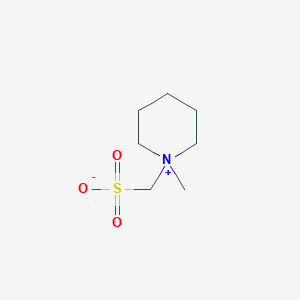
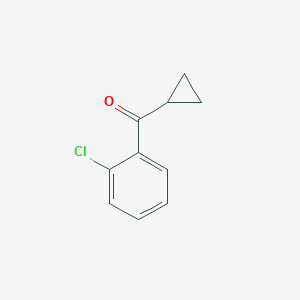
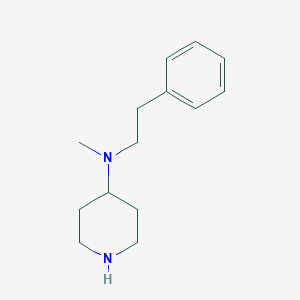
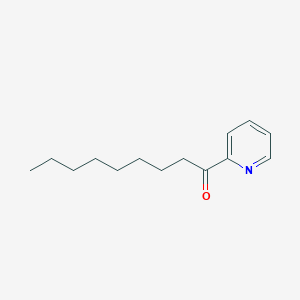
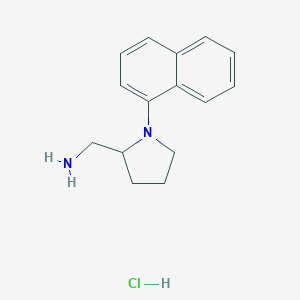
![Bis[2-(fluorosulfonyl)tetrafluoroethyl]ether](/img/structure/B115279.png)



